

Application Notes and Protocols for Interpreting Adenosine- ^{13}C NMR Chemical Shifts

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Compound of Interest

Compound Name: Adenosine- $^{13}\text{C}10$

Cat. No.: B15138984

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Audience: Researchers, scientists, and drug development professionals.

Application Notes: Understanding Adenosine- ^{13}C NMR Spectra

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.^{[1][2]} For a molecule as biologically significant as adenosine, ^{13}C NMR provides invaluable insights into its structure, conformation, and interactions with other molecules. Each non-equivalent carbon atom in adenosine gives rise to a distinct signal in the ^{13}C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.^[2]

Interpreting the ^{13}C NMR spectrum of adenosine involves assigning each resonance to a specific carbon atom in the molecule. These assignments are crucial for studying the effects of molecular modifications, binding events to proteins (such as kinases or G-protein coupled receptors), and for characterizing adenosine-based drug candidates.

The chemical shift of a particular carbon nucleus is primarily influenced by:

- Hybridization: sp^2 hybridized carbons (like those in the purine ring and C1' of the ribose) resonate at a lower field (higher ppm values) compared to sp^3 hybridized carbons (in the ribose moiety).^{[3][4]}

- **Electronegativity:** The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift (deshielding) of adjacent carbon nuclei.[3][5][6] This effect is prominent in the ribose part of adenosine due to the hydroxyl groups and the ether linkage.
- **Anisotropic Effects:** The π -electron systems in the purine base create local magnetic fields that can either shield or deshield nearby carbon nuclei, influencing their chemical shifts.[3]

By analyzing shifts in the ^{13}C spectrum upon interaction with a target protein or ligand, researchers can map binding sites and understand the structural changes that occur upon complex formation. This makes ^{13}C NMR a critical tool in drug discovery and development.

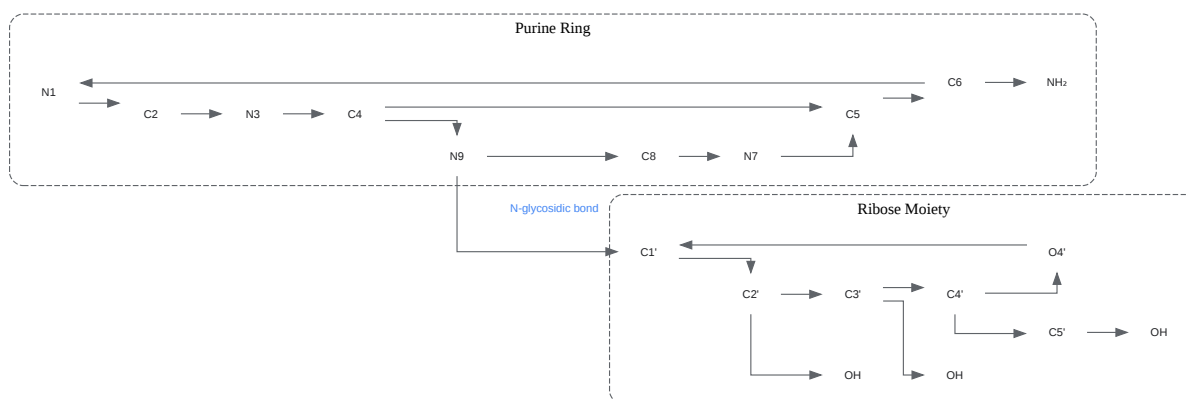
Data Presentation: ^{13}C NMR Chemical Shifts of Adenosine

The following table summarizes the experimentally observed ^{13}C NMR chemical shifts for adenosine. The numbering convention for the carbon atoms is provided in the accompanying diagram. It is important to note that chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Carbon Atom	Chemical Shift (δ) in ppm (DMSO-d ₆)	Chemical Environment
Purine Ring		
C2	152.3	sp ² , attached to two nitrogens
C4	149.0	sp ² , part of a double bond, adjacent to N
C5	119.3	sp ² , part of a double bond, adjacent to N
C6	156.1	sp ² , attached to an exocyclic amine
C8	140.0	sp ² , attached to a nitrogen and a proton
Ribose Moiety		
C1'	87.9	sp ³ , anomeric carbon, attached to N9 and O4'
C2'	73.4	sp ³ , attached to a hydroxyl group
C3'	70.6	sp ³ , attached to a hydroxyl group
C4'	85.8	sp ³ , attached to C3', C5', and O4'
C5'	61.6	sp ³ , primary alcohol

Data synthesized from publicly available spectral databases.

Diagram of Adenosine Structure with Carbon Numbering



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Caption: Structure of Adenosine showing the standard numbering for carbon atoms.

Experimental Protocols

This protocol outlines the steps for preparing an adenosine sample for ¹³C NMR analysis.

Materials:

- Adenosine (high purity)
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- High-quality 5 mm NMR tubes

- Vortex mixer
- Pipettes and tips
- Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

- **Solvent Selection:** Choose a deuterated solvent in which adenosine is readily soluble. DMSO- d_6 is a common choice. If biological compatibility is required, D_2O with appropriate buffering can be used.
- **Sample Weighing:** For a standard ^{13}C NMR experiment, weigh approximately 20-50 mg of adenosine.^{[7][8]} Higher concentrations are generally needed for ^{13}C NMR compared to 1H NMR due to the low natural abundance of the ^{13}C isotope.^{[1][9]}
- **Dissolution:** Add the weighed adenosine to a clean, dry vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.^{[8][10]}
- **Mixing:** Gently vortex the vial to ensure complete dissolution of the adenosine. Visually inspect the solution for any undissolved particulate matter.
- **Filtering:** To remove any dust or particulate impurities that can degrade spectral quality, filter the solution.^{[8][10]} This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette, directly into the NMR tube.^{[8][10]}
- **Transfer to NMR Tube:** Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4.5-5 cm.^{[7][8]}
- **Capping and Labeling:** Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with the sample identification.^{[7][10]}

This protocol provides general guidelines for setting up a ^{13}C NMR experiment. Specific parameters may need to be optimized based on the available spectrometer.

Instrument:

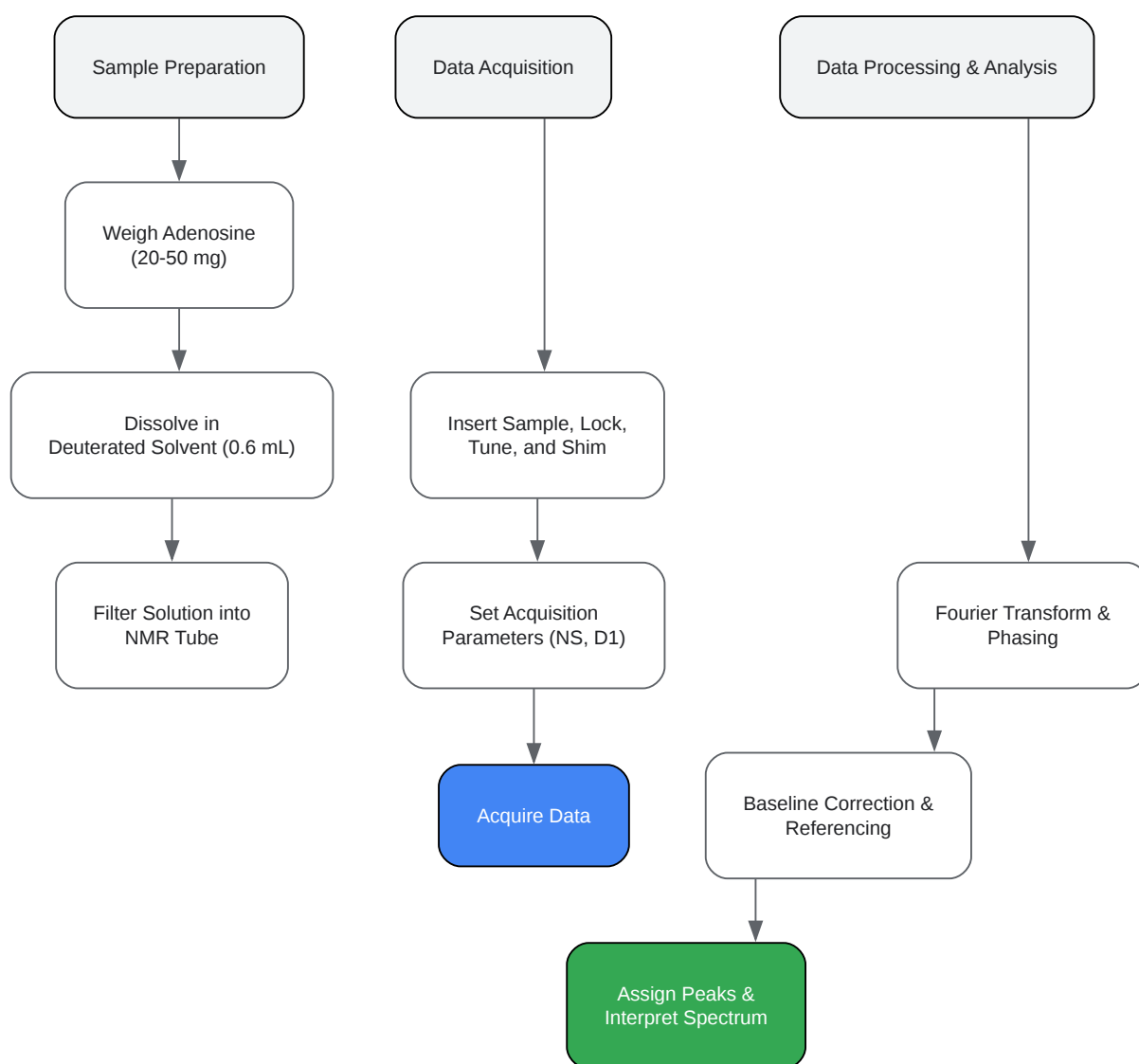
- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ^{13}C detection.

Procedure:

- **Instrument Setup:** Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent.
- **Tuning and Matching:** Tune and match the ^{13}C channel of the probe to the sample.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp resonance lines.
- **Acquisition Parameters:**
 - **Experiment Type:** A standard ^{13}C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
 - **Spectral Width:** Set a spectral width that encompasses the expected range of adenosine chemical shifts (e.g., 0-180 ppm).[\[11\]](#)
 - **Number of Scans (NS):** Due to the low sensitivity of ^{13}C , a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay (D1):** A relaxation delay of 2 seconds is a reasonable starting point.
 - **Pulse Width:** Use a calibrated 30° or 90° pulse.
- **Data Processing:**
 - **Fourier Transform:** Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
 - **Phasing:** Phase the spectrum to obtain pure absorption lineshapes.
 - **Baseline Correction:** Apply a baseline correction algorithm to ensure a flat baseline.
 - **Referencing:** Reference the spectrum. If using DMSO- d_6 , the solvent peak can be set to 39.52 ppm.

Visualizations: Workflows and Relationships

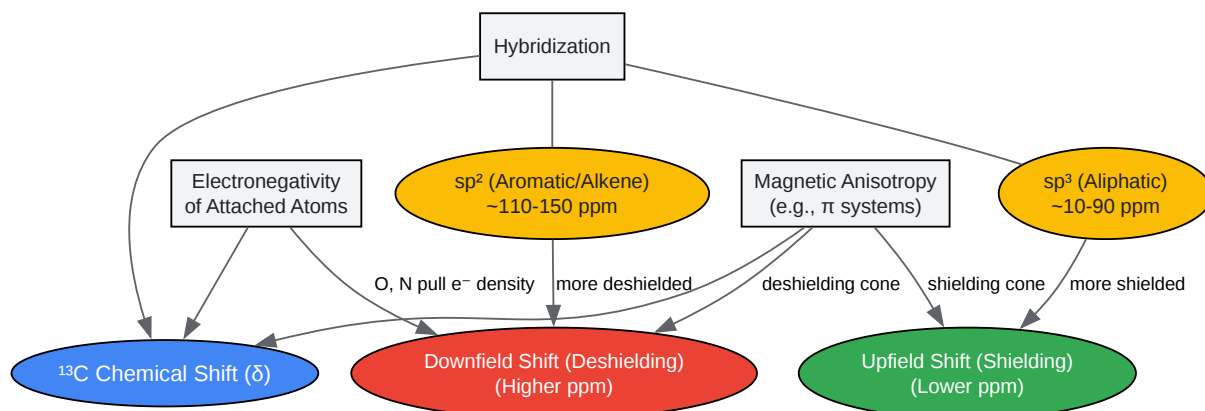
Experimental Workflow for Adenosine ^{13}C NMR Analysis

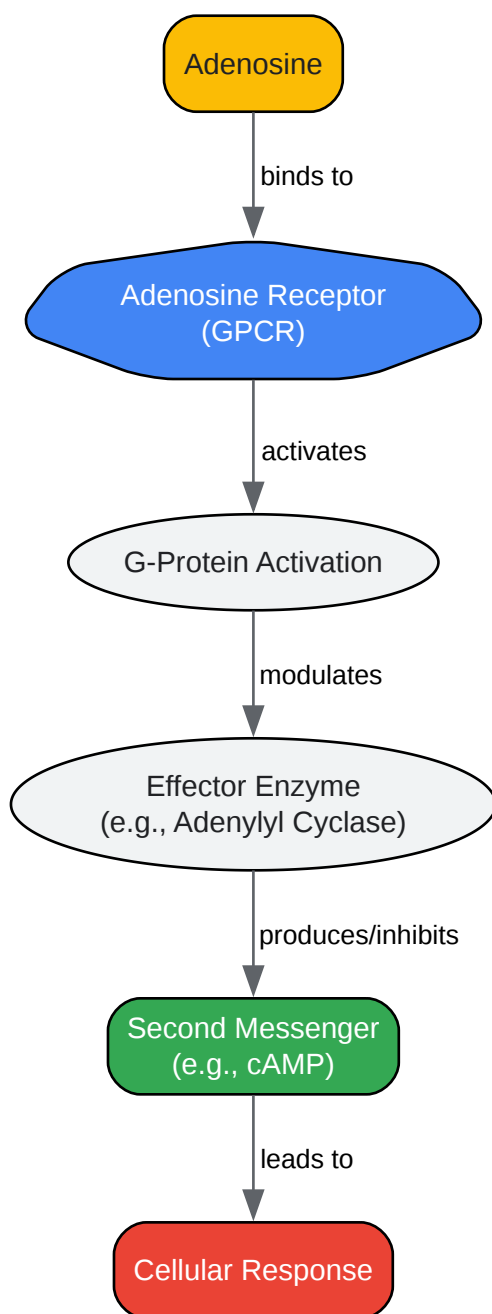


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Caption: A step-by-step workflow for the ^{13}C NMR analysis of Adenosine.

Factors Influencing ^{13}C Chemical Shifts





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